molecular formula C10H12ClNO3 B12304017 O-(4-Chlorophenyl)-L-homoserine CAS No. 52161-86-1

O-(4-Chlorophenyl)-L-homoserine

Cat. No.: B12304017
CAS No.: 52161-86-1
M. Wt: 229.66 g/mol
InChI Key: GEKUAYVUVPHMPA-UHFFFAOYSA-N
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Description

O-(4-Chlorophenyl)-L-homoserine is an organic compound that features a homoserine backbone with a 4-chlorophenyl group attached to the oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Chlorophenyl)-L-homoserine typically involves the reaction of L-homoserine with 4-chlorophenol under specific conditions. One common method is the esterification reaction, where L-homoserine is reacted with 4-chlorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

O-(4-Chlorophenyl)-L-homoserine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Phenols, ethers.

Mechanism of Action

The mechanism by which O-(4-Chlorophenyl)-L-homoserine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, while the homoserine moiety can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylalanine: Similar structure but with an alanine backbone instead of homoserine.

    4-Chlorophenylglycine: Contains a glycine backbone.

    4-Chlorophenylserine: Features a serine backbone.

Uniqueness

O-(4-Chlorophenyl)-L-homoserine is unique due to the presence of both the 4-chlorophenyl group and the homoserine backbone, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

52161-86-1

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

2-amino-4-(4-chlorophenoxy)butanoic acid

InChI

InChI=1S/C10H12ClNO3/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)

InChI Key

GEKUAYVUVPHMPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCC(C(=O)O)N)Cl

Origin of Product

United States

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